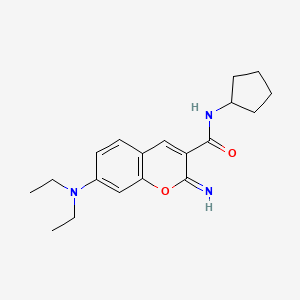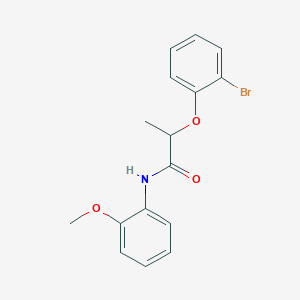![molecular formula C24H26N6 B6126445 3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6126445.png)
3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H26N6 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is 398.22189485 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Proton Pump Inhibition (PPI) Therapy
Omeprazole is a potent proton pump inhibitor (PPI). It selectively inhibits the H+/K±ATPase enzyme in the gastric parietal cells, reducing gastric acid secretion. Clinically, it is widely used to treat gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Its efficacy in managing acid-related disorders makes it a cornerstone in gastroenterology .
Helicobacter pylori Eradication
Omeprazole is part of the standard triple therapy for eradicating Helicobacter pylori , a bacterium implicated in peptic ulcers and gastric cancer. Combined with antibiotics (such as clarithromycin and amoxicillin), omeprazole helps eradicate H. pylori, promoting healing and preventing recurrence .
Anti-Inflammatory and Antioxidant Effects
Emerging research suggests that omeprazole possesses anti-inflammatory and antioxidant properties. It may modulate immune responses and reduce oxidative stress. These effects could have implications beyond acid-related disorders, potentially benefiting conditions like inflammatory bowel disease (IBD) and rheumatoid arthritis .
Cancer Chemoprevention
Studies indicate that omeprazole may play a role in cancer prevention. Its ability to inhibit acid secretion and modulate intracellular pH might influence tumor growth and metastasis. Omeprazole has been investigated as a potential chemopreventive agent against gastric, esophageal, and colorectal cancers .
Neuroprotection and Neurological Disorders
Preclinical studies suggest that omeprazole has neuroprotective effects. It may enhance neuronal survival, reduce neuroinflammation, and protect against neurodegenerative diseases. Research is ongoing to explore its potential in conditions like Alzheimer’s disease and Parkinson’s disease .
Synthetic Applications and Drug Design
Beyond its clinical uses, omeprazole serves as a valuable synthetic intermediate. Chemists utilize its pyridyl and benzimidazole moieties for constructing novel compounds. Researchers have modified its structure to design new drugs targeting various biological pathways, including kinases, G-protein-coupled receptors, and ion channels .
Propriétés
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-17-7-9-20(10-8-17)23-19(3)24-26-18(2)16-22(30(24)27-23)29-14-12-28(13-15-29)21-6-4-5-11-25-21/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHILHPWIDEEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B6126365.png)

![7-(3,4-difluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6126371.png)
![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6126376.png)


![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)

